N-[(4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}phenyl)sulfonyl]acetamide
Description
N-[(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)sulfonyl]acetamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to an acetamide moiety, along with a thienyl group and a phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
Molecular Formula |
C14H14N2O3S2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[4-[(5-methylthiophen-2-yl)methylideneamino]phenyl]sulfonylacetamide |
InChI |
InChI=1S/C14H14N2O3S2/c1-10-3-6-13(20-10)9-15-12-4-7-14(8-5-12)21(18,19)16-11(2)17/h3-9H,1-2H3,(H,16,17) |
InChI Key |
GBPGZHPCMUXHDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C=NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)sulfonyl]acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the thienylmethylene intermediate: This step involves the reaction of 5-methyl-2-thiophene with a suitable aldehyde to form the thienylmethylene intermediate.
Coupling with 4-aminophenylsulfonyl chloride: The intermediate is then reacted with 4-aminophenylsulfonyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include solvents like dichloromethane, bases like sodium hydroxide, and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)sulfonyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, to form sulfinamides.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
N-[(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)sulfonyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)sulfonyl]acetamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with a simpler structure.
Sulfamethoxazole: A sulfonamide antibiotic with a similar sulfonyl group.
Thiophene derivatives: Compounds containing the thiophene ring, similar to the thienyl group in the title compound.
Uniqueness
N-[(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)sulfonyl]acetamide is unique due to the combination of its thienyl, phenyl, and sulfonyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other sulfonamides and thiophene derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
